An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazol-3-amine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazol-3-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in clinically approved drugs for a wide range of diseases, including cancer and inflammatory conditions, underscores its importance as a "privileged scaffold."[2] Among the vast family of pyrazole derivatives, 5-Chloro-1-methyl-1H-pyrazol-3-amine has emerged as a particularly valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for researchers engaged in the design and development of novel pharmaceuticals.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1191453-81-2 | [3][4] |
| Molecular Formula | C₄H₆ClN₃ | [3][4] |
| Molecular Weight | 131.56 g/mol | [4] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [3] |
Note: Specific experimental data such as melting point, boiling point, and solubility for 5-Chloro-1-methyl-1H-pyrazol-3-amine are not widely published. For context, the related compound 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has a melting point in the range of 143-148°C.[5][6]
Chemical Structure
The structure of 5-Chloro-1-methyl-1H-pyrazol-3-amine is defined by a five-membered pyrazole ring with a chlorine atom at position 5, a methyl group at the N1 position, and an amine group at position 3.
Caption: Chemical structure of 5-Chloro-1-methyl-1H-pyrazol-3-amine.
Spectroscopic Characterization (Predicted and Analog-Based)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with three main signals:
-
N-methyl group (N-CH₃): A singlet, likely appearing in the range of 3.5-4.0 ppm.
-
Pyrazole ring proton (C4-H): A singlet, expected to be in the aromatic region, likely between 5.5 and 6.5 ppm.
-
Amine protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically in the range of 3.0-5.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule:
-
N-methyl carbon (N-CH₃): Expected in the range of 35-40 ppm.
-
Pyrazole ring carbons:
-
C3 (bearing the amino group): Likely to be the most deshielded carbon of the ring carbons due to the influence of the two adjacent nitrogen atoms, potentially in the range of 150-160 ppm.
-
C5 (bearing the chlorine atom): Also significantly deshielded, expected in the range of 130-140 ppm.
-
C4: Expected to be the most shielded of the ring carbons, likely appearing around 90-100 ppm.
-
Infrared (IR) Spectroscopy
Key vibrational modes expected in the IR spectrum include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching: Bands around 2900-3000 cm⁻¹ from the methyl group.
-
C=N and C=C stretching: Vibrations from the pyrazole ring in the 1500-1650 cm⁻¹ region.
-
N-H bending: A band around 1600 cm⁻¹.
-
C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 131, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Reactivity
The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry, with the condensation of a β-ketonitrile with a hydrazine being a common and versatile method.[7] A plausible and efficient synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine can be conceptualized based on these principles.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 5-Chloro-1-methyl-1H-pyrazol-3-amine.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is based on established methods for the synthesis of related aminopyrazoles and serves as a practical guide for laboratory synthesis.[7][8]
Step 1: Synthesis of 3-Amino-5-methyl-1-methylpyrazole
-
To a solution of cyanoacetone (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-methyl-1-methylpyrazole.
Step 2: Chlorination to 5-Chloro-1-methyl-1H-pyrazol-3-amine
-
Dissolve the 3-amino-5-methyl-1-methylpyrazole (1 equivalent) in a suitable solvent, such as dichloromethane or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography to afford the final product, 5-Chloro-1-methyl-1H-pyrazol-3-amine.
Chemical Reactivity: A Versatile Scaffold for Derivatization
The reactivity of 5-Chloro-1-methyl-1H-pyrazol-3-amine is dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic carbon at the 5-position (activated by the chloro leaving group), and the pyrazole ring itself.
-
Reactions at the Amino Group: The primary amine at the 3-position is a key site for derivatization. It can readily undergo acylation, alkylation, and condensation reactions, allowing for the introduction of a wide variety of substituents. This is a common strategy in drug design to modulate the compound's pharmacological properties.
-
Nucleophilic Aromatic Substitution at C5: The chlorine atom at the 5-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, further expanding the chemical diversity that can be achieved from this scaffold.
-
Electrophilic Substitution on the Pyrazole Ring: While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing chloro group and the directing effect of the amino and methyl groups will influence the regioselectivity of electrophilic substitution reactions. The C4 position is the most likely site for electrophilic attack.
Caption: Key reaction pathways for the derivatization of 5-Chloro-1-methyl-1H-pyrazol-3-amine.
Applications in Drug Discovery and Development
The aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 5-Chloro-1-methyl-1H-pyrazol-3-amine serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.
The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the N1 and C5 positions can be modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the chloro group at the C5 position can be displaced by larger, more complex moieties to access deeper pockets within the kinase active site, thereby enhancing binding affinity and selectivity.
The bromo-analog of this compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are being investigated as anti-cancer agents.[9] This highlights the potential of the 5-halo-1-methyl-1H-pyrazol-3-amine scaffold in developing targeted cancer therapies.
Safety and Handling
5-Chloro-1-methyl-1H-pyrazol-3-amine is classified as a hazardous substance.[5] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Chloro-1-methyl-1H-pyrazol-3-amine is a versatile and valuable building block in medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery. The established importance of the aminopyrazole scaffold in kinase inhibition, coupled with the synthetic accessibility of this compound, makes it a highly attractive starting material for the development of next-generation targeted therapeutics. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such key chemical building blocks will be paramount in the quest for novel and effective medicines.
References
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents.
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
-
PubChem. 3-chloro-5-methyl-1H-pyrazole. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
Organic Syntheses. 3(5)-aminopyrazole. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]
-
ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]
-
MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Eureka | Patsnap. Process for synthesizing 3-amino-5-methylpyrazole. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Arkivoc. Recent developments in aminopyrazole chemistry. [Link]
-
ResearchGate. N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. [Link]
-
PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles. [Link]
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. Process for synthesizing 3-amino-5-methylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. 5-Chloro-1-methyl-1H-pyrazol-3-amine | 1191453-81-2 [sigmaaldrich.com]
- 4. 1191453-81-2 | 5-Chloro-1-methyl-1H-pyrazol-3-amine - AiFChem [aifchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 9. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
